molecular formula C12H15ClN2O2 B8717830 4-(2-Methoxyphenyl)piperazine-1-carbonyl chloride

4-(2-Methoxyphenyl)piperazine-1-carbonyl chloride

Cat. No. B8717830
M. Wt: 254.71 g/mol
InChI Key: CNIFZZAJFAWHQG-UHFFFAOYSA-N
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Patent
US05789412

Procedure details

Compound 39A is prepared according to the procedure described for compound 15A, using the following reactants: 1-(o-methoxyphenyl)piperazine (441 mg, 2.3 mmol); triphosgene (210 mg, 0.7 mmol); triethylamine (315 ml, 2.3 mmol); tetrahydrofuran (30 ml).
Name
compound 15A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
441 mg
Type
reactant
Reaction Step Two
Quantity
210 mg
Type
reactant
Reaction Step Three
Quantity
315 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
57%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2C)[CH2:6][CH2:5]1)=[O:3].[CH3:17][O:18]C1C=CC=CC=1N1CCNCC1.ClC(Cl)(OC(=O)OC(Cl)(Cl)Cl)Cl.C(N(CC)CC)C>O1CCCC1>[Cl:1][C:2]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:18][CH3:17])[CH2:6][CH2:5]1)=[O:3]

Inputs

Step One
Name
compound 15A
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)N1CCN(CC1)C1=C(C=CC=C1)C
Step Two
Name
Quantity
441 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCNCC1
Step Three
Name
Quantity
210 mg
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Step Four
Name
Quantity
315 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(=O)N1CCN(CC1)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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